molecular formula C16H12ClF4N3OS B4583251 2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Cat. No. B4583251
M. Wt: 405.8 g/mol
InChI Key: MPZCOEONOORXBP-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals known as hydrazinecarbothioamides, which are synthesized through various reactions involving isothiocyanates and hydrazides. These compounds have been extensively studied for their chemical reactions, molecular structure, and potential applications in different fields, excluding drug use and dosage information.

Synthesis Analysis

The synthesis of hydrazinecarbothioamides typically involves reacting isothiocyanates with hydrazides in the presence of suitable solvents and catalysts. For instance, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol. This process can lead to the formation of various hydrazinecarbothioamide derivatives with potential for further chemical modification (Ramadan, 2019).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamides is characterized by their ability to form stable configurations and exhibit specific NMR spectral properties. Advanced modeling and spectroscopic methods, such as Chem3D Pro software, are used to analyze the molecular structure and atomic charges, providing insights into the compound's stability and reactivity (Ramadan, 2019).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in various chemical reactions leading to the formation of heterocyclic compounds. These reactions are influenced by the specific functional groups present in the molecule and the reaction conditions. For example, the reaction with aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid can produce different derivatives with significant yields (Ramadan, 2019).

Scientific Research Applications

Synthesis and Characterization

The chemical synthesis of related hydrazinecarbothioamide derivatives involves reacting specific isothiocyanates with hydrazine or its derivatives, leading to compounds with potential biological activities. These processes often employ different aromatic aldehydes and utilize conditions optimized for high yields and specific target compounds. The synthesized compounds are thoroughly characterized using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm their structures and study their properties (Ramadan, 2019).

Biological Activity

Compounds related to hydrazinecarbothioamide show promising biological activities, including cytotoxic effects against cancer cell lines and potential anticonvulsant properties. For example, N⁴-phenyl-substituted 2-acetylpyridine thiosemicarbazones demonstrate significant cytotoxicity against human malignant breast and glioma cells, highlighting their potential as chemotherapeutic agents (Soares et al., 2012). Furthermore, novel triazolyl/oxadiazolyl/thiadiazolyl-carbazoles synthesized from hydrazinecarbothioamides exhibit anticonvulsant activity, underscoring their potential in treating neurological disorders (Archana & Chaudhary, 2020).

Environmental and Analytical Applications

Some derivatives of hydrazinecarbothioamide serve as fluorescent probes for detecting metal ions in environmental samples, offering tools for environmental monitoring and analysis. For instance, a ratiometric fluorescent probe designed for the detection of hydrazine can be utilized in environmental water systems and for fluorescence imaging in biological samples, showcasing the versatility of these compounds in both environmental science and bioimaging (Zhu et al., 2019).

properties

IUPAC Name

1-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF4N3OS/c17-12-5-2-6-13(18)11(12)8-14(25)23-24-15(26)22-10-4-1-3-9(7-10)16(19,20)21/h1-7H,8H2,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZCOEONOORXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NNC(=O)CC2=C(C=CC=C2Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF4N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Reactant of Route 2
2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

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